4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one
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Overview
Description
4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a nitro group, a phenylpiperazine moiety, and a dihydrophthalazinone core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by the introduction of the phenylpiperazine group through nucleophilic substitution reactions. The final step often involves cyclization to form the dihydrophthalazinone core. Reaction conditions may include the use of strong acids for nitration, organic solvents for substitution reactions, and specific catalysts to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and strong acids or bases for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.
Scientific Research Applications
4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylpiperazine moiety can interact with various receptors or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of a nitro group, phenylpiperazine moiety, and dihydrophthalazinone core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-24-20-9-5-4-8-19(20)23(25-26-24)17-10-11-21(22(16-17)29(31)32)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUESRKAKYXIZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NNC(=O)C5=CC=CC=C54)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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